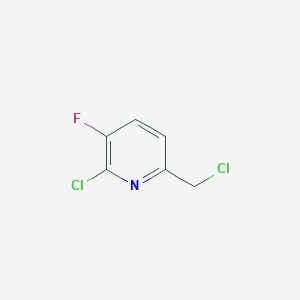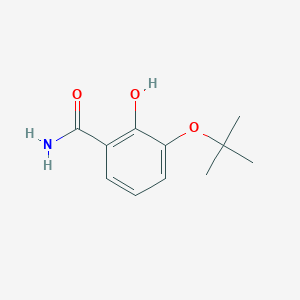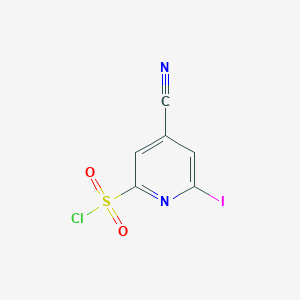
4-(Cyclohexyloxy)-3-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexyloxy)-3-hydroxybenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexyloxy group at the 4-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified using cyclohexanol in the presence of an acid catalyst to form 4-(cyclohexyloxy)benzoic acid.
Amidation: The ester is then converted to the corresponding amide by reacting with ammonia or an amine under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The cyclohexyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-(Cyclohexyloxy)-3-oxobenzamide.
Reduction: Formation of 4-(Cyclohexyloxy)-3-hydroxybenzylamine.
Substitution: Formation of various alkoxy-substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexyloxy)-3-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexyloxy)-3-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
- 4-(Cyclohexyloxy)benzoic acid
- 4-Hydroxybenzamide
- 4-(Methoxy)-3-hydroxybenzamide
Comparison: 4-(Cyclohexyloxy)-3-hydroxybenzamide is unique due to the presence of both a cyclohexyloxy group and a hydroxyl group on the benzamide core. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding, which may enhance its biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-cyclohexyloxy-3-hydroxybenzamide |
InChI |
InChI=1S/C13H17NO3/c14-13(16)9-6-7-12(11(15)8-9)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H2,14,16) |
InChI-Schlüssel |
TXZNMCCOMPHPFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


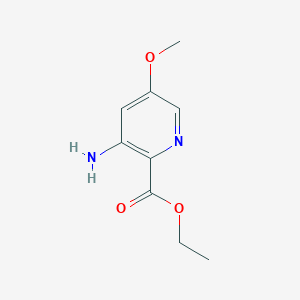




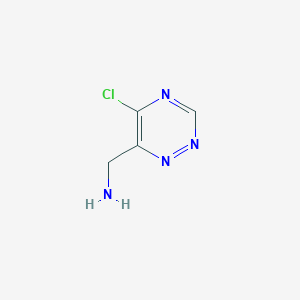
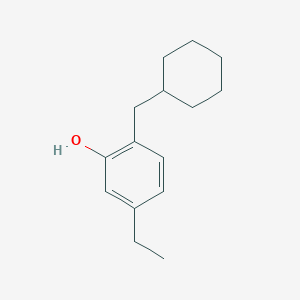
![5-[4-(9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14848216.png)
